molecular formula C13H9ClN2O2 B11860813 Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B11860813
M. Wt: 260.67 g/mol
InChI Key: RIIRGTNTUKRMAJ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, methanesulfonic acid (MsOH) can be used under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the Fischer indole synthesis for higher yields and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole scaffold allows it to bind with high affinity to multiple receptors, inhibiting or modulating their activity. This can result in various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate is a compound belonging to the pyrido[3,4-b]indole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its cytotoxic effects, potential therapeutic applications, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a fused pyridine and indole ring system. Its molecular formula is C12H8ClN2O2C_{12}H_{8}ClN_{2}O_{2}, with a molecular weight of approximately 248.65 g/mol. The presence of the chloro group and the carboxylate moiety are critical for its biological activity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound inhibits the growth of human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values in the micromolar range, indicating potent anticancer properties .

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
MDA-MB-231 (Breast Cancer)15.0
HT-29 (Colorectal Cancer)10.0

The mechanism through which this compound exerts its cytotoxic effects involves the disruption of DNA replication and transcription processes. This disruption leads to apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrido[3,4-b]indole scaffold can significantly impact biological activity. For instance, the introduction of different substituents at the 6-position of the pyridine ring has been linked to enhanced cytotoxicity .

Key Findings from SAR Studies:

  • Chloro Substitution : The presence of a chloro group at position 6 enhances cytotoxic activity compared to non-substituted analogs.
  • Carboxylate Group : The carboxylate moiety is essential for maintaining solubility and bioactivity.
  • Ring Modifications : Alterations in the indole ring structure can lead to variations in potency against different cancer cell lines.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antileishmanial Activity : In a study evaluating various indole derivatives for antileishmanial activity against Leishmania donovani, this compound showed promising results with significant inhibition rates .
  • Neuropharmacological Effects : Another investigation revealed that this compound exhibits neuropharmacological effects, potentially beneficial for treating neurodegenerative disorders .

Properties

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C13H9ClN2O2/c1-18-13(17)11-5-9-8-4-7(14)2-3-10(8)16-12(9)6-15-11/h2-6,16H,1H3

InChI Key

RIIRGTNTUKRMAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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